5-(2-Aminoethyl)thiazol-2-ol hydrochloride
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Overview
Description
5-(2-Aminoethyl)thiazol-2-ol hydrochloride is a chemical compound with the molecular formula C5H9ClN2OS . It’s a member of the thiazole family, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 5-(2-Aminoethyl)thiazol-2-ol hydrochloride is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including 5-(2-Aminoethyl)thiazol-2-ol hydrochloride, are known to participate in a variety of chemical reactions. They can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . They are also used to obtain free carbene particles and complexed with transition metals .Scientific Research Applications
Antifungal Applications
Thiazole derivatives have been synthesized and screened for their antifungal activity. For instance, a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides have been evaluated for this purpose, indicating potential applications in developing antifungal agents .
Anticancer Applications
Thiazole is a core structure in many medicinally relevant molecules, including anticancer medicines. Clinically used anticancer drugs like dabrafenib and dasatinib contain the thiazole nucleus, suggesting that “5-(2-Aminoethyl)thiazol-2-ol hydrochloride” could be explored for similar applications .
Cytotoxicity in Cancer Research
Thiazoles have shown cytotoxic activity on human tumor cell lines, which is crucial for cancer research. Compounds with a thiazole core have demonstrated potent effects on prostate cancer cells, indicating the potential of “5-(2-Aminoethyl)thiazol-2-ol hydrochloride” in cytotoxicity studies .
properties
IUPAC Name |
5-(2-aminoethyl)-3H-1,3-thiazol-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS.ClH/c6-2-1-4-3-7-5(8)9-4;/h3H,1-2,6H2,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEBDXHSJSKCEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=O)N1)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)thiazol-2-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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